molecular formula C16H13BrN2O3S3 B2462138 (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide CAS No. 865175-54-8

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide

Cat. No.: B2462138
CAS No.: 865175-54-8
M. Wt: 457.38
InChI Key: XJXZGRKWYZOKEL-VLGSPTGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H13BrN2O3S3 and its molecular weight is 457.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemosensor Applications

Compounds related to (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide have been investigated for their potential as chemosensors. For instance, coumarin benzothiazole derivatives have been synthesized and studied for their ability to recognize cyanide anions. These compounds show changes in color and fluorescence, which can be observed by the naked eye, indicating their potential as chemosensors (Wang et al., 2015).

Antibacterial Applications

Benzothiazole derivatives have also been explored for their antibacterial properties. A study on novel benzothiazole analogs found that some compounds exhibited promising antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cells. This suggests their potential use in developing new antibacterial agents (Palkar et al., 2017).

Antitumor Applications

The exploration of benzothiazole derivatives in cancer research has shown promising results. New thiazole derivatives synthesized and tested for antitumor activity revealed significant inhibition of tumor cell growth in vitro, suggesting that these compounds are potential candidates for anticancer drug development (Ostapiuk et al., 2017).

Anti-Mycobacterial Applications

Research on benzo[d]thiazol-2-yl(piperazin-1-yl)methanones demonstrated their effectiveness as new anti-mycobacterial chemotypes. Some of these compounds showed low cytotoxicity and potent activity against Mycobacterium tuberculosis, indicating their potential as anti-tuberculosis agents (Pancholia et al., 2016).

Mechanism of Action

Target of Action

Similar compounds with a benzo[d]thiazol-2-yl structure have been reported to exhibit inhibitory action against hiv-1 reverse transcriptase (rt) .

Mode of Action

The compound’s mode of action is likely related to its interaction with its target proteins. For instance, similar compounds have shown to bind to the allosteric center of RT, leading to an uncompetitive inhibition mode . This means that the compound binds to the enzyme-substrate complex, reducing the enzyme’s activity.

Biochemical Pathways

Based on the reported activity of similar compounds, it can be inferred that the compound may interfere with the replication of hiv-1 by inhibiting the rt enzyme .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If the compound indeed targets HIV-1 RT as suggested by the activity of similar compounds , it could potentially inhibit the replication of HIV-1, thereby exerting antiviral effects.

Properties

IUPAC Name

5-bromo-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3S3/c1-3-8-19-11-5-4-10(25(2,21)22)9-13(11)24-16(19)18-15(20)12-6-7-14(17)23-12/h3-7,9H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXZGRKWYZOKEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(S3)Br)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.